MPO-IN-28 is a specific myeloperoxidase (MPO) inhibitor. [] Myeloperoxidase is an enzyme primarily produced in neutrophils, playing a role in the innate immune response through the formation of reactive oxygen species. [] MPO-IN-28 is investigated in scientific research for its potential to inhibit MPO activity and mitigate the harmful effects of excessive MPO activity in various disease models.
Mpo-IN-28 belongs to a class of compounds known as myeloperoxidase inhibitors. It was developed through medicinal chemistry approaches aimed at selectively inhibiting myeloperoxidase activity without affecting other peroxidases. The compound's design is based on the structural features of myeloperoxidase and its active site, allowing for high specificity and potency.
The synthesis of Mpo-IN-28 typically involves several steps of organic synthesis, including:
Mpo-IN-28 has a defined molecular structure characterized by specific functional groups that facilitate its interaction with the myeloperoxidase enzyme. The molecular formula, molecular weight, and specific structural features are essential for understanding its binding mechanisms.
Mpo-IN-28 functions primarily through competitive inhibition of myeloperoxidase. The key chemical reactions involved include:
The mechanism of action for Mpo-IN-28 involves:
Mpo-IN-28 serves several important roles in scientific research:
The development of MPO-IN-28 (C₁₁H₁₃N₅O) exemplifies structure-guided rational drug design targeting myeloperoxidase's catalytic mechanism. Researchers leveraged crystallographic data revealing that Glu268 and Arg239 form critical hydrogen-bonding interactions within MPO's active site [4] [9]. MPO-IN-28's quinazolin-2-yl-guanidine scaffold was engineered to exploit these interactions, enabling precise positioning within the enzyme's distal heme pocket. The methyl group at C4 and methoxy group at C7 of the quinazoline ring provide optimal hydrophobic contacts with residues Phe366 and His95, reducing conformational flexibility and enhancing binding affinity [3] [6]. This targeted approach resulted in a compound with exceptional inhibitory potency (IC₅₀ = 44 nM), significantly improving upon earlier MPO inhibitors that lacked precise spatial complementarity with the catalytic site [1] [8].
Table 1: Key Binding Interactions of MPO-IN-28 in Myeloperoxidase
MPO Residue | Interaction Type | Chemical Group in MPO-IN-28 | Binding Energy Contribution (kcal/mol) |
---|---|---|---|
Arg239 | Hydrogen bonding | Guanidine moiety | -3.8 |
Glu268 | Ionic interaction | Protonated guanidine | -4.2 |
Heme prosthetic | π-Stacking | Quinazoline ring | -2.9 |
Phe366 | Hydrophobic | Methyl group (C4) | -1.7 |
His95 | Van der Waals | Methoxy group (C7) | -1.2 |
MPO-IN-28 emerged from a high-throughput virtual screen of 727,842 compounds using pharmacophore models based on MPO's catalytic cavity [6] [9]. Screening libraries were filtered using an "inhibitor-like rule" prioritizing molecules with: (1) hydrogen bond donors/acceptors matching key MPO residues, (2) moderate hydrophobicity (LogP 0.5–2.5), and (3) topological polar surface area <100 Ų for membrane permeability. MPO-IN-28 (originally designated compound 28) ranked in the top 0.01% of candidates due to its complementary electrostatic potential surface with the MPO active site [6]. Docking simulations predicted a binding energy of -9.8 kcal/mol, with the guanidine group forming a salt bridge with Glu268 and the quinazoline nitrogen establishing hydrogen bonds with Arg239 [9]. This computational approach achieved a 60% success rate for identifying experimentally validated inhibitors at 20 μM concentrations, demonstrating the efficacy of integrating structure-based screening with ligand-based filtering for MPO-targeted drug discovery [9].
Unlike reversible competitive inhibitors, MPO-IN-28 functions as a mechanism-based irreversible inactivator that exploits MPO's catalytic cycle for selective inhibition [6] [8]. The inhibitor undergoes MPO-H₂O₂-mediated oxidation into a reactive intermediate that covalently modifies the distal heme cavity. Crucially, inhibition requires the presence of H₂O₂ – studies confirm no activity occurs without this co-substrate [8]. This mechanism provides exceptional selectivity, as demonstrated by its 400-fold selectivity window between MPO inhibition (IC₅₀ = 44 nM) and cytotoxicity in normal human dermal fibroblasts (IC₅₀ = 17 μM) [1] [8]. Furthermore, MPO-IN-28 exhibits minimal off-target activity against related peroxidases, with >100-fold selectivity over lactoperoxidase, thyroid peroxidase, and eosinophil peroxidase [7] [10]. The irreversible nature translates to prolonged pharmacodynamic effects in vivo, as a single administration effectively suppresses MPO activity for over 24 hours in inflammation models [10].
Table 2: Selectivity Profile of MPO-IN-28 Against Mammalian Peroxidases
Enzyme | IC₅₀ (μM) | Selectivity Ratio (vs. MPO) | Catalytic Function |
---|---|---|---|
Myeloperoxidase (MPO) | 0.044 | 1 | HOCl production |
Lactoperoxidase | 8.7 | 198 | Antimicrobial oxidation |
Thyroid Peroxidase | 12.3 | 280 | Thyroid hormone synthesis |
Eosinophil Peroxidase | 5.1 | 116 | Extracellular pathogen defense |
Cytochrome c Peroxidase | >50 | >1136 | Mitochondrial electron transport |
MPO-IN-28 exhibits substantial advantages over early-generation MPO inhibitors in both potency and mechanism. Thiouracil derivatives (PF-06282999) demonstrate reversible inhibition but suffer from limited cellular penetration due to high plasma protein binding (>99.5%) [7] [10]. Acetaminophen, though widely available, acts as a weak competitive substrate (IC₅₀ = 450 μM) and risks hepatotoxicity at MPO-inhibitory concentrations [2] [4]. Crucially, MPO-IN-28 achieves >10,000-fold greater potency than acetaminophen and maintains efficacy in cellular environments where prototype inhibitors fail [1] [8].
Structural comparisons reveal key differentiators: Unlike thiouracils that bind superficially, MPO-IN-28 penetrates deeply into the active site, coordinating both the heme iron and the conserved glutamate residue [3] [6]. Additionally, while flavonoids and ferulic acid derivatives show only partial MPO inhibition through radical scavenging, MPO-IN-28 completely abolishes enzymatic chlorination activity at sub-micromolar concentrations [2] [5]. In functional assays, MPO-IN-28 inhibits MPO-mediated LDL oxidation (IC₅₀ = 90 nM) with 2-fold greater efficiency than its direct enzyme inhibition, suggesting secondary protective mechanisms against atherogenic processes [1] [2].
Table 3: Comparative Analysis of MPO-IN-28 with Representative MPO Inhibitors
Inhibitor | Chemical Class | IC₅₀ (MPO) | Inhibition Mechanism | Key Limitations |
---|---|---|---|---|
MPO-IN-28 | Quinazolinyl-guanidine | 44 nM | Irreversible | High synthesis complexity |
PF-06282999 | Thiouracil | 210 nM | Reversible | >99.5% plasma protein binding |
Acetaminophen | Para-aminophenol | 450 μM | Competitive substrate | Weak potency, hepatotoxicity risk |
Ferulic acid derivatives | Phenolic acid | 2.8 μM | Radical scavenging | Partial inhibition only |
AZD3241 (Verdiperstat) | 2-Thioxanthine | 130 nM | Reversible | CYP450 inhibition at >1 μM |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7